(+/-)-Magnosalicin
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Overview
Description
(+/-)-Magnosalicin is a natural product with the molecular formula C24H32O7 . This compound is notable for its anti-inflammatory and antioxidant properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of magnosalicin typically involves a formal [3+2] cycloaddition reaction. This reaction is carried out between electron-rich aryl epoxides and alkenes under Lewis acid catalysis, resulting in the formation of tetrasubstituted tetrahydrofurans . The reaction conditions often include the use of a Lewis acid such as boron trifluoride etherate, and the reaction is conducted at room temperature to moderate temperatures.
Industrial Production Methods: While specific industrial production methods for magnosalicin are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger batches, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (+/-)-Magnosalicin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
(+/-)-Magnosalicin has a wide range of applications in scientific research:
Chemistry: Used as a standard for stereochemical assignments in nuclear magnetic resonance (NMR) studies.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Could be used in the development of natural product-based pharmaceuticals and functional materials.
Mechanism of Action
The mechanism of action of magnosalicin involves its interaction with various molecular targets:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by down-regulating the expression of nuclear factor-kappa B.
Antioxidant Action: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
(+/-)-Magnosalicin is unique due to its specific stereochemistry and the presence of multiple methoxy groups on the aromatic rings. Similar compounds include:
Epoxides: Used in similar cycloaddition reactions.
Tetrahydrofurans: Other derivatives with different substituents.
Lignans: Natural products with similar anti-inflammatory and antioxidant properties.
Properties
CAS No. |
93376-03-5 |
---|---|
Molecular Formula |
C24H32O7 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,4-dimethyl-3,5-bis(2,4,5-trimethoxyphenyl)oxolane |
InChI |
InChI=1S/C24H32O7/c1-13-23(15-9-19(27-5)21(29-7)11-17(15)25-3)14(2)31-24(13)16-10-20(28-6)22(30-8)12-18(16)26-4/h9-14,23-24H,1-8H3/t13-,14-,23-,24-/m1/s1 |
InChI Key |
XCWBENSTFQIQNV-PKERQCHISA-N |
SMILES |
CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2OC)OC)OC)C)C3=CC(=C(C=C3OC)OC)OC |
Synonyms |
magnosalicin |
Origin of Product |
United States |
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